An In-depth Technical Guide to the Physical and Chemical Properties of Dodecanedioic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of Dodecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a versatile chemical compound with significant applications in polymers, lubricants, corrosion inhibitors, and pharmaceuticals. Its linear aliphatic chain capped by two carboxylic acid functional groups imparts a unique set of physical and chemical properties that are critical for its application and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of dodecanedioic acid, detailed experimental protocols for their determination, and a summary of its key chemical reactions and metabolic significance. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using Graphviz diagrams.
Physical Properties of Dodecanedioic Acid
Dodecanedioic acid is a white crystalline solid at room temperature, characterized by a long, nonpolar hydrocarbon chain and two polar carboxylic acid end-groups.[1][2] This structure results in low solubility in water and a relatively high melting point.
Table 1: General Physical Properties of Dodecanedioic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₄ | [3][4] |
| Molar Mass | 230.30 g/mol | [3][4] |
| Appearance | White crystalline powder or flakes | [2][3] |
| Melting Point | 127–129 °C (261–264 °F; 400–402 K) | [2][3] |
| Boiling Point | 245 °C at 10 mmHg | [2][3] |
| Density | 1.066 g/cm³ | [3] |
| Flash Point | 220 °C (428 °F; 493 K) | [3] |
| Vapor Pressure | 21 mmHg at 222 °C | [2] |
| CAS Number | 693-23-2 | [3] |
Solubility
The solubility of dodecanedioic acid is highly dependent on the solvent's polarity and temperature. Due to its long hydrophobic carbon chain, it is sparingly soluble in water but shows greater solubility in organic solvents.[5][6] The presence of two carboxylic acid groups allows for hydrogen bonding, which enhances solubility in polar organic solvents.[5]
Table 2: Solubility of Dodecanedioic Acid in Various Solvents
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Reference(s) |
| Water | 20 | < 0.1 g/L | [2] |
| Water | 35 | 0.074 | [7] |
| Water | 45 | 0.169 | [7] |
| Water | 55 | 0.370 | [7] |
| Ethanol | 25 | - | [5] |
| Ethyl Acetate | 25 | - | [5] |
| Toluene | - | Soluble in hot toluene | [6] |
| Acetic Acid | - | Soluble in hot acetic acid | [6] |
Crystal Structure
Dodecanedioic acid crystallizes in the monoclinic system with the space group P2₁/c.[8] The molecules adopt a planar, extended conformation and are linked into infinite chains by hydrogen bonds between the carboxylic acid groups of adjacent molecules. These chains are further stabilized by van der Waals interactions between the hydrocarbon portions.[8]
Table 3: Crystallographic Data for Dodecanedioic Acid
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| a (Å) | 9.85 | [8] |
| b (Å) | 5.58 | [8] |
| c (Å) | 14.32 | [8] |
| β (°) | 107.5 | [8] |
| Z | 2 | [8] |
Chemical Properties of Dodecanedioic Acid
The chemical reactivity of dodecanedioic acid is dominated by its two carboxylic acid functional groups, which can undergo reactions such as esterification, amidation, and reduction.
Table 4: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | Dodecanedioic acid | [3] |
| Synonyms | DDDA, 1,10-Decanedicarboxylic acid | [3] |
| pKa₁ | ~4.5 | [5] |
| pKa₂ | ~5.5 | [5] |
| InChI | 1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | [3] |
| InChIKey | TVIDDXQYHWJXFK-UHFFFAOYSA-N | [3] |
| SMILES | O=C(O)CCCCCCCCCCC(=O)O | [3] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and purity assessment of dodecanedioic acid.
Infrared (IR) Spectroscopy
The IR spectrum of dodecanedioic acid exhibits characteristic absorption bands for the carboxylic acid functional group.
Table 5: Characteristic IR Absorption Bands for Dodecanedioic Acid
| Wavenumber (cm⁻¹) | Vibration | Description | Reference(s) |
| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer | [1] |
| ~1700 | C=O stretch | Strong and sharp | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon and hydrogen framework of the molecule.
Table 6: ¹H NMR Spectral Data for Dodecanedioic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~12.0 | Broad Singlet | 2H | -COOH | [9] |
| 2.18 | Triplet | 4H | -CH₂-COOH | [9] |
| 1.49 | Multiplet | 4H | -CH₂-CH₂-COOH | [9] |
| 1.25 | Multiplet | 12H | -(CH₂)₆- | [9] |
Table 7: ¹³C NMR Spectral Data for Dodecanedioic Acid
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| ~179 | -COOH | [9] |
| ~34 | -CH₂-COOH | [9] |
| ~29 | -(CH₂)₈- | [9] |
| ~25 | -CH₂-CH₂-COOH | [9] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of a solid sample of dodecanedioic acid.
Methodology:
-
Sample Preparation: Finely crush a small amount of dry dodecanedioic acid. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Determination of Solubility (Gravimetric Method)
Objective: To quantitatively determine the solubility of dodecanedioic acid in a given solvent at a specific temperature.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of dodecanedioic acid to a known volume of the solvent in a sealed flask.
-
Equilibration: Place the flask in a thermostatic water bath set to the desired temperature and agitate for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-heated pipette to avoid crystallization.
-
Solvent Evaporation: Transfer the saturated solution to a pre-weighed evaporating dish and evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of DDDA.
-
Mass Determination: Cool the dish in a desiccator and weigh. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: Calculate the solubility from the mass of the dissolved solute and the volume of the solvent used.
Caption: Experimental Workflow for Solubility Determination.
Spectroscopic Analysis
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of dodecanedioic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
¹H NMR: Use a standard single-pulse experiment with a spectral width of ~15 ppm and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Use a proton-decoupled experiment with a spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds). A greater number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the Free Induction Decay (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
Methodology:
-
Sample Preparation: Grind 1-2 mg of dry dodecanedioic acid with ~100 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure (8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the IR spectrum (typically 4000-400 cm⁻¹).
Caption: Workflow for Spectroscopic Analysis.
Key Chemical Reactions and Synthesis
Esterification
Dodecanedioic acid readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form diesters, which have applications as plasticizers and lubricants.[1]
Experimental Protocol for Diethyl Dodecanedioate Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dodecanedioic acid, a molar excess of ethanol, and a catalytic amount of concentrated sulfuric acid.[1]
-
Reflux: Heat the mixture to reflux for several hours.[1]
-
Work-up: After cooling, remove excess ethanol via rotary evaporation. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude diester can be further purified by distillation or chromatography.[1]
Caption: Fischer Esterification of Dodecanedioic Acid.
Polyamide Formation (Nylon 6,12)
A major industrial use of dodecanedioic acid is in the synthesis of Nylon 6,12 via polycondensation with hexamethylenediamine. For laboratory demonstrations, this is often performed as an interfacial polymerization using dodecanedioyl chloride for higher reactivity.
Experimental Protocol for Nylon 6,12 Synthesis (Interfacial Polymerization):
-
Solution Preparation:
-
Aqueous Phase: Dissolve hexamethylenediamine in an aqueous sodium hydroxide solution.
-
Organic Phase: Dissolve dodecanedioyl chloride in a non-polar organic solvent like cyclohexane.
-
-
Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A film of Nylon 6,12 will form at the interface.
-
Polymer Removal: Gently grasp the polymer film with forceps and pull it from the beaker. A continuous "rope" of nylon can be drawn and wound onto a spool.
-
Washing and Drying: Wash the nylon rope thoroughly with water and then acetone to remove unreacted monomers and byproducts, and allow it to air dry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. byjus.com [byjus.com]
- 6. Dodecanedioic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Omega oxidation - Wikipedia [en.wikipedia.org]
- 8. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dodecanedioic acid [webbook.nist.gov]
